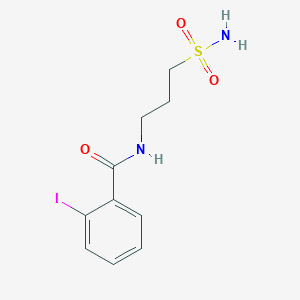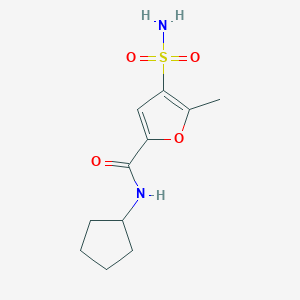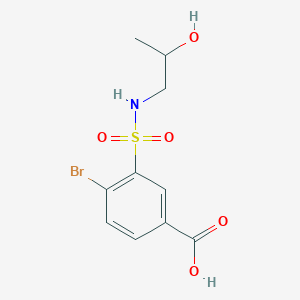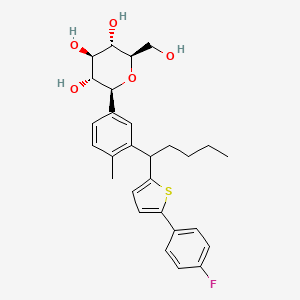![molecular formula C14H10ClN B14899724 4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
4-Chloro-2-methylbenzo[g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylbenzo[g]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and pyridine ring system, with a chlorine atom at the 4th position and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbenzo[g]quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound. For instance, the reaction of 2-aminobenzophenone with acetaldehyde in the presence of a catalyst such as sulfuric acid can yield the desired quinoline derivative .
Another method involves the cyclization of 2-chloroaniline with acetylacetone under acidic conditions. This reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process is often carried out under controlled temperature and pressure to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylbenzo[g]quinoline undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium or copper catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methylbenzo[g]quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylbenzo[g]quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Similar structure but lacks the methyl group at the 2nd position.
2-Methylquinoline: Similar structure but lacks the chlorine atom at the 4th position.
4-Chloro-2-methylquinoline: Similar structure but lacks the fused benzene ring.
Uniqueness
4-Chloro-2-methylbenzo[g]quinoline is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H10ClN |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-chloro-2-methylbenzo[g]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-6-13(15)12-7-10-4-2-3-5-11(10)8-14(12)16-9/h2-8H,1H3 |
InChI Key |
GKASXJNGYJWOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=C1)Cl |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)




![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)








